molecular formula C21H22ClN3O3S B2476694 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866895-35-4

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2476694
CAS No.: 866895-35-4
M. Wt: 431.94
InChI Key: IRYFTLJIMKWJSX-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a quinoline core substituted with a chlorobenzenesulfonyl group, a methoxy group, and a methylpiperazinyl group.

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the chlorobenzenesulfonyl group, the methoxy group, and the methylpiperazinyl group. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline can be compared with other similar compounds, such as:

    3-(4-chlorobenzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline: This compound has an ethyl group instead of a methoxy group, which may affect its chemical properties and biological activities.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a triazole ring and different substituents, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-24-9-11-25(12-10-24)21-18-13-16(28-2)5-8-19(18)23-14-20(21)29(26,27)17-6-3-15(22)4-7-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYFTLJIMKWJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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